6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid
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Overview
Description
6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Benzo[b]thiophene Core: This can be achieved through various methods such as the Gewald reaction, Paal–Knorr synthesis, or the Fiesselmann reaction.
Introduction of the Benzyloxy and Methoxy Groups: These groups are usually introduced through substitution reactions using appropriate reagents like benzyl bromide and methoxy reagents under basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides (e.g., benzyl bromide) and bases (e.g., sodium hydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzyloxy)-6-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester
- 3-Chloro-benzo[b]thiophene-2-carboxylic acid
- 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
Uniqueness
6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzyloxy and methoxy groups, along with the carboxylic acid functionality, provides a versatile scaffold for further chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C17H14O4S |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
5-methoxy-6-phenylmethoxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C17H14O4S/c1-20-13-7-12-8-16(17(18)19)22-15(12)9-14(13)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
UXBFWXWXLWWUBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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